molecular formula C16H16N2O2 B14516019 N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide CAS No. 62901-68-2

N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide

Cat. No.: B14516019
CAS No.: 62901-68-2
M. Wt: 268.31 g/mol
InChI Key: OOWVMUTUTRIDJT-UHFFFAOYSA-N
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Description

N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide is a chemical compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide typically involves the nitrosation of 2-phenyl-N-(1-phenylethyl)acetamide. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is conducted under controlled temperature conditions to ensure the formation of the desired nitroso compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of this compound .

Scientific Research Applications

N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide involves its interaction with molecular targets in biological systems. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a nitroso group with a phenyl and phenylethyl moiety makes it a valuable compound for various research purposes .

Properties

CAS No.

62901-68-2

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-nitroso-2-phenyl-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C16H16N2O2/c1-13(15-10-6-3-7-11-15)18(17-20)16(19)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

OOWVMUTUTRIDJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C(=O)CC2=CC=CC=C2)N=O

Origin of Product

United States

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